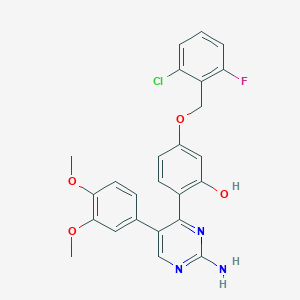
2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically involve a detailed explanation of the compound’s structure and functional groups.
Synthesis Analysis
This would involve a step-by-step explanation of how the compound can be synthesized from available starting materials.Molecular Structure Analysis
This would involve a detailed examination of the compound’s molecular structure, including bond lengths and angles, hybridization states, and stereochemistry.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound can undergo, including the conditions required for these reactions and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.科学的研究の応用
Antibacterial Agents Synthesis
A new synthetic route has been developed for 2,4-diamino-5-(4-hydroxybenzyl)pyrimidines, which involves the condensation of 2,4-diamino-5-(hydroxymethyl)pyrimidine with phenols in acidic medium. This method has been utilized to prepare a series of alkyl-substituted 5-(4-hydroxybenzyl)- and 5-(4-alkoxybenzyl)pyrimidines, demonstrating potential in the synthesis of antibacterial agents such as trimethoprim derivatives (A. Stuart, T. Paterson, B. Roth, & E. Aig, 1983).
Phosphodiesterase Inhibition
1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one (BAY 73-6691) has been identified as the first potent and selective inhibitor of phosphodiesterase 9 (PDE9), showing promise for the treatment of Alzheimer's disease. It selectively inhibits human and murine PDE9 activity in vitro, demonstrating its potential for clinical development (F. Wunder, A. Tersteegen, A. Rebmann, C. Erb, T. Fahrig, & M. Hendrix, 2005).
Nucleophilic Substitution Reactions
Research into 5,5-dimethyl-3-(2-chloroethyl)- and 5,5-diphenyl-3-(2-bromoethyl)-hydantoins reacting with potassium 4-aminobenzoate has led to the formation of 2-[5,5-dimethyl(diphenyl)-2,4-dioxo-1,3-diazolidin-2-yl]ethyl-4-aminobenzoates. This showcases a new avenue for synthesizing compounds with potential medical applications, illustrating the versatility of the core pyrimidin-4-yl structure in creating novel bioactive molecules (O. A. Kolyamshin, Y. N. Mitrasov, V. Danilov, & A. Vasil'ev, 2021).
Synthesis of Novel Compounds
A new series of 5-amino-6-(benzo[d]thiazol-2-yl)-2-(2-(substitutedbenzylidene)hydrazinyl)-7-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one derivatives has been synthesized, showing excellent in vitro antibacterial and antifungal activity. This underscores the potential of 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol derivatives in developing new antimicrobial agents (S. Maddila, S. Gorle, N. Seshadri, P. Lavanya, & S. B. Jonnalagadda, 2016).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, such as toxicity or flammability.
将来の方向性
This would involve a discussion of potential future research directions, such as new reactions that could be explored or new applications for the compound in medicine or industry.
Please consult with a professional chemist or a reliable source for accurate information. It’s always important to handle chemicals safely and understand their properties before working with them.
特性
IUPAC Name |
2-[2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-chloro-6-fluorophenyl)methoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClFN3O4/c1-32-22-9-6-14(10-23(22)33-2)17-12-29-25(28)30-24(17)16-8-7-15(11-21(16)31)34-13-18-19(26)4-3-5-20(18)27/h3-12,31H,13H2,1-2H3,(H2,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMAEEHHLMRGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=C(C=CC=C4Cl)F)O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClFN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2894488.png)
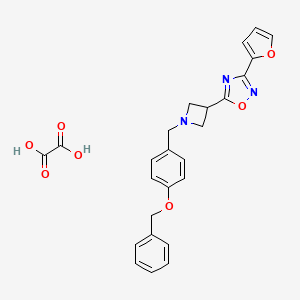
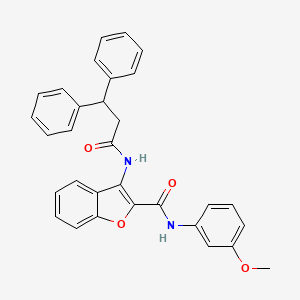
![(E)-3-(2-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2894492.png)
![N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2894493.png)
![2-chloro-3-methyl-5-[(3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidin-1-yl)sulfonyl]pyridine](/img/structure/B2894496.png)
![6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride](/img/structure/B2894497.png)
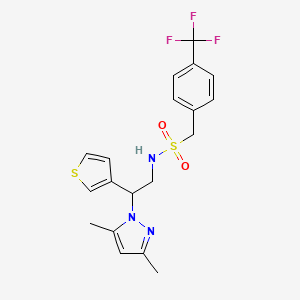
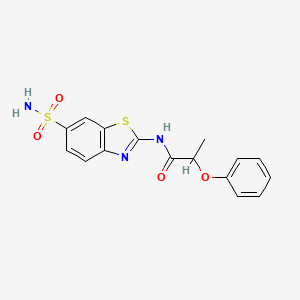
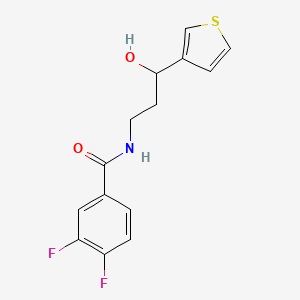
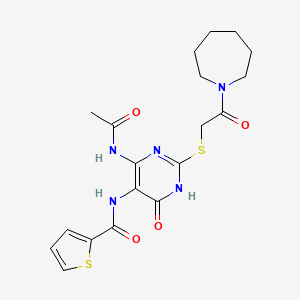
![N-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2894504.png)
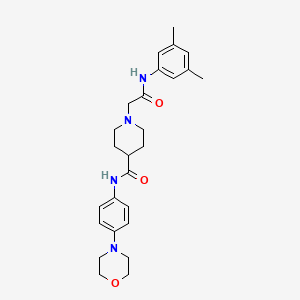
![9-(2-chlorophenyl)-2-(pyridin-4-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2894511.png)